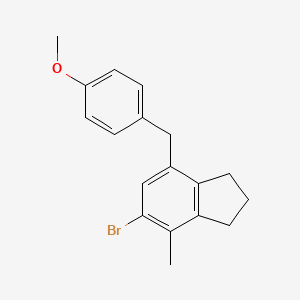

5-Bromo-7-(4-methoxybenzyl)-4-methylindane

Description

5-Bromo-7-(4-methoxybenzyl)-4-methylindane is a brominated indane derivative featuring a 4-methoxybenzyl group at position 7, a methyl group at position 4, and a bromine atom at position 5. The indane core (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring) provides a rigid scaffold, while the substituents modulate its physicochemical and biological properties.

Properties

IUPAC Name |

5-bromo-7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-12-16-4-3-5-17(16)14(11-18(12)19)10-13-6-8-15(20-2)9-7-13/h6-9,11H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFMNCBCFRZLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Methoxybenzylation: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Methylation: The methyl group at the 4th position can be introduced using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(4-methoxybenzyl)-4-methylindane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Dehalogenated indane derivatives

Substitution: Methoxy-substituted indane derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 5-Bromo-7-(4-methoxybenzyl)-4-methylindane exhibit significant anticancer properties. For instance, studies have shown that brominated indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (A-375) cells .

The mechanism of action often involves the modulation of signaling pathways associated with cell survival and death, making these compounds potential candidates for further development as anticancer agents.

Antioxidant Properties

Compounds related to this compound have also demonstrated antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies show that certain bromophenol derivatives can ameliorate oxidative damage in human keratinocytes .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. The compound can be synthesized through various methods, including multi-step reactions involving iodination and coupling reactions .

Spasmolytic Activity

Research suggests that indene derivatives possess spasmolytic properties, which can be beneficial in treating conditions characterized by muscle spasms . The pharmacological profile of this compound indicates potential applications in the development of medications aimed at alleviating muscle tension.

Vasodilatory Effects

Some studies highlight the vasodilatory effects of indene compounds, suggesting their utility in cardiovascular therapies . This could position this compound as a candidate for further investigation in cardiovascular drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations :

Bromination Effects: Brominated benzofuran derivatives (e.g., compound 4) exhibit cytotoxic activity but lower cytotoxicity than non-brominated precursors . This suggests that bromine in this compound may balance reactivity and safety.

Methoxybenzyl Group : The 4-methoxybenzyl substituent, shared with 4-Methoxybenzyl bromide (a common synthetic intermediate), likely enhances lipid solubility and metabolic stability compared to simpler alkyl groups in 4-methylindane .

Antimicrobial Potential: Tribrominated benzofurans (e.g., compound in row 4) show activity against Gram-positive bacteria and fungi, implying that the bromine and methoxybenzyl groups in this compound could synergize for similar effects .

Physicochemical Properties

- Stability : Bromine and the methoxy group may reduce oxidative degradation, as seen in benzofuran analogs .

Biological Activity

5-Bromo-7-(4-methoxybenzyl)-4-methylindane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methoxybenzyl group at the 7-position of the indane structure. Its chemical formula is CHBrO, with a molecular weight of approximately 305.22 g/mol. The presence of the bromine atom and the methoxy group is significant for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, altering the activity of target proteins involved in various physiological processes. The exact pathways remain to be fully elucidated but may involve:

- Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate binding, thus inhibiting enzymatic activity.

- Receptor Modulation : It may bind to receptors, altering their conformation and affecting downstream signaling pathways.

Anticancer Activity

Indane derivatives have been investigated for their anticancer properties. Compounds structurally related to this compound have shown significant cytotoxic effects in various cancer cell lines. For example, some indole-based compounds exhibited GI50 values in the nanomolar range across multiple cancer lines . The potential for this compound as an anticancer agent warrants further investigation.

Research Findings and Case Studies

- Antimicrobial Evaluation : A study evaluating a series of indole derivatives found that halogenated compounds, particularly those with a methoxy side chain, exhibited enhanced activity against MRSA. This suggests that this compound may possess similar properties due to its structural characteristics .

- Cytotoxicity Studies : In vitro studies on related indane derivatives have shown potent cytotoxicity against human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane using triazine-based intermediates?

Methodological Answer:

- A triazine-mediated approach (e.g., using 2,4,6-trichlorotriazine) can be adapted from procedures described for structurally similar compounds . Key steps include:

Coupling of methoxyphenol derivatives with triazine intermediates under inert conditions (N₂ atmosphere) at 0–5°C.

Controlled bromination using N-bromosuccinimide (NBS) in dichloromethane, monitored by TLC to avoid over-bromination.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Critical parameters: Maintain stoichiometric ratios (1:1 equiv. for coupling agents) and low temperatures to minimize side reactions.

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

- GC-MS : Use non-derivatized samples with EI ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns, as demonstrated for 4-methoxybenzyl formate .

- NMR : Prioritize ¹H/¹³C NMR in deuterated chloroform (CDCl₃) with TMS reference. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to verify purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer:

- Step 1 : Re-examine reaction conditions for potential regioisomers or byproducts (e.g., incomplete deprotection of methoxy groups or bromine migration) .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the methoxybenzyl and methylindane moieties.

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Q. What experimental strategies can elucidate the photostability and surface adsorption behavior of this compound in indoor environments?

Methodological Answer:

- Photostability : Expose the compound to UV-A (315–400 nm) in a controlled chamber and monitor degradation via LC-MS. Quenchers (e.g., TiO₂ nanoparticles) can test photocatalytic effects .

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or cellulose surfaces (common indoor materials). Analyze data with Langmuir isotherm models .

- Table 1 : Example stability parameters under UV exposure:

| Condition | Half-life (hours) | Major Degradation Product |

|---|---|---|

| UV-A (dry N₂) | 48 | De-brominated derivative |

| UV-A (75% RH) | 24 | Methoxy cleavage product |

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to determine electron density maps. Focus on the bromine atom’s electrophilicity and steric hindrance from the methoxybenzyl group.

- Reactivity Predictions :

- Suzuki Coupling : The bromine site is most reactive (lower activation energy vs. C-H bonds).

- Buchwald-Hartwig Amination : Methoxy groups may coordinate Pd catalysts, requiring bulky ligands (e.g., XPhos) to prevent poisoning .

- Validate predictions with kinetic experiments (e.g., monitor reaction rates via in situ IR).

Methodological Considerations for Data Reproducibility

Q. What protocols ensure batch-to-batch consistency in synthesizing this compound?

Methodological Answer:

- Quality Control : Implement in-process checks (e.g., mid-reaction FTIR to confirm intermediate formation) .

- Standardized Conditions : Use calibrated equipment (e.g., reflux condensers with ±0.5°C accuracy) and document deviations (e.g., humidity fluctuations during bromination).

- Data Logging : Adopt electronic lab notebooks (ELNs) to track reagent lot numbers, solvent purity, and storage conditions (e.g., -20°C for light-sensitive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.